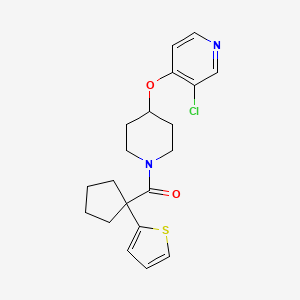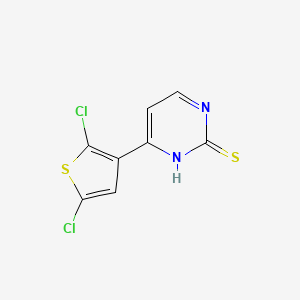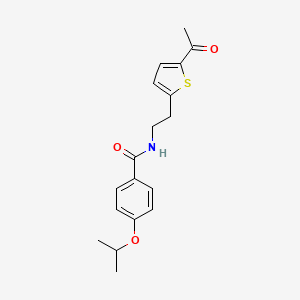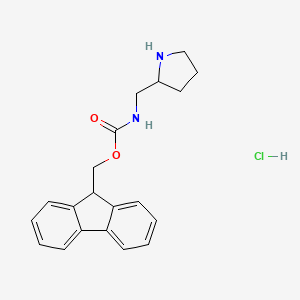![molecular formula C12H14N2O2 B2541900 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1040715-76-1](/img/structure/B2541900.png)
3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a derivative of the 1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its biological activity and potential therapeutic applications. The specific structure of the compound suggests that it may have unique chemical and physical properties, as well as potential biological activities.
Synthesis Analysis
The synthesis of related 1,4-diazepine derivatives has been reported using various methods. For instance, one-pot syntheses of benzo-1,4-diazepin-2,5-diones have been developed utilizing Ugi-4CR post-transformation strategies, which involve Ugi condensation followed by intramolecular condensation . Another approach for synthesizing similar compounds is based on the Petasis reaction followed by intramolecular amidation . Additionally, the synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives has been achieved through condensation reactions . These methods could potentially be adapted for the synthesis of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione.
Molecular Structure Analysis
Structural studies of related compounds have been conducted using X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety causing torsion in the adjacent pyridine ring . Similarly, the crystal structure of 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been determined . These studies provide insights into the conformation and structural properties that could be expected for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of 1,4-diazepine derivatives can be influenced by the presence of substituents and the structural context of the diazepine ring. For instance, the regiospecific synthesis of pyrido[2,3-b][1,4]diazepin-4-ones involves reactions of diaminopyridines with ethyl aroylacetates . The reactivity of these compounds can also be studied through their NMR spectra, which provide information on the chemical environment of the atoms within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepine derivatives are closely related to their molecular structure. The crystal packing, conformation, and intermolecular interactions can influence properties such as solubility, melting point, and stability . Theoretical calculations, such as density functional theory (DFT), can provide additional information on the structural and spectroscopic properties, aiding in the understanding of the structure-property relationship . The lipophilicity and potential biological activities of these compounds can also be estimated through computational methods and experimental assays .
Aplicaciones Científicas De Investigación
Genetic Factors and Metabolism
Research has demonstrated the importance of genetic factors in the metabolism of diazepam, a compound closely related to 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione. The study by Bertilsson et al. (1989) found a correlation between the metabolism of diazepam and demethyldiazepam and the mephenytoin hydroxylation phenotype, highlighting the role of genetic variability in the pharmacokinetics of benzodiazepines (Bertilsson et al., 1989).
Potential for Propylene Glycol Toxicity
The use of diazepam and similar compounds in medical settings has raised concerns about propylene glycol toxicity, a solvent used in injectable formulations. Wilson et al. (2005) discussed the recognition of propylene glycol toxicity in intensive care patients receiving intravenous benzodiazepines, stressing the need for monitoring and awareness of this potentially life-threatening complication (Wilson et al., 2005).
Role in Modulating Neurotransmitter Systems
The compound's interaction with the gamma-aminobutyric acid (GABA) system has been of particular interest. Rothstein et al. (1989) studied the cerebrospinal fluid content of diazepam binding inhibitor (DBI) in patients with hepatic encephalopathy, suggesting a role for DBI in modulating GABAergic activity in the brain. This research offers insight into the complex interplay between benzodiazepines and neurotransmitter systems, potentially informing treatments for conditions like hepatic encephalopathy (Rothstein et al., 1989).
Environmental and Occupational Exposure
Further research has explored the environmental and occupational exposure to compounds related to 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, examining potential health effects. Zober et al. (1995) conducted a study on the health outcomes of employees exposed to vinclozolin, a fungicide, highlighting the broader environmental health implications of chemical exposure (Zober et al., 1995).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neural excitability .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
By enhancing GABAergic inhibition, benzodiazepines decrease the firing rate of critical neurons in the brain’s arousal system, leading to a decrease in the wakefulness-promoting effects of these neurons .
Pharmacokinetics
Benzodiazepines are well absorbed orally and are widely distributed throughout the body. They are metabolized in the liver and excreted mainly in the urine .
Result of Action
The enhancement of GABAergic activity results in the sedative and anxiolytic effects that benzodiazepines are known for .
Action Environment
Factors such as age, liver function, and concurrent use of other medications can influence the action, efficacy, and stability of benzodiazepines .
Propiedades
IUPAC Name |
3-propyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-10-12(16)13-9-7-4-3-6-8(9)11(15)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZYWXFHHSFFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione](/img/structure/B2541821.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)


![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)



![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)